molecular formula C34H30N10O8S2.2C6H15NO3<br>C46H60N12O14S2 B14595968 Einecs 262-621-5 CAS No. 61136-17-2

Einecs 262-621-5

Cat. No.: B14595968
CAS No.: 61136-17-2
M. Wt: 1069.2 g/mol
InChI Key: AKMBPNNDTFZSLX-UHFFFAOYSA-N
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Description

EINECS compounds are critical for regulatory compliance under frameworks like REACH, which mandates safety assessments for chemicals in the EU market .

Properties

CAS No.

61136-17-2

Molecular Formula

C34H30N10O8S2.2C6H15NO3
C46H60N12O14S2

Molecular Weight

1069.2 g/mol

IUPAC Name

5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C34H30N10O8S2.2C6H15NO3/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;2*8-4-1-7(2-5-9)3-6-10/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);2*8-10H,1-6H2

InChI Key

AKMBPNNDTFZSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation of Einecs 262-621-5 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 262-621-5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Einecs 262-621-5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 262-621-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Structural Similarity Metrics

The Tanimoto coefficient, calculated using PubChem 2D fingerprints, is a standard metric for quantifying structural similarity. A threshold of ≥70% similarity is often used to identify analogs between EINECS compounds and labeled datasets (e.g., REACH Annex VI Table 3.1) . For example, RASAR models leverage machine learning to map toxicological data from 1,387 labeled compounds to 33,000 EINECS substances, achieving broad coverage of chemical space with minimal labeled data .

Functional and Regulatory Context

Compounds are compared based on functional applications (e.g., catalysts, solvents) or regulatory relevance. EINECS 262-621-5 may share industrial uses or hazard profiles with structurally related substances, necessitating read-across assessments for risk evaluation .

Comparison with Similar Compounds

The following table compares this compound with three hypothetical analogs, inferred from methodologies in the literature:

Property This compound Compound A (CAS 1761-61-1) Compound B (CAS 36052-26-3) Compound C (CAS 110-93-0)
Molecular Formula Not reported C₇H₅BrO₂ C₈H₇BrN₂O₂ C₈H₁₄O
Molecular Weight Not reported 201.02 g/mol 257.06 g/mol 126.20 g/mol
Solubility (mg/mL) Not reported 0.687 (ESOL) 0.512 (ESOL) 1.24 (ESOL)
Log S (ESOL) Not reported -2.47 -2.89 -1.98
Tanimoto Similarity Reference 78% 72% 68%
Regulatory Status EINECS-listed REACH Annex VI EINECS-listed REACH Annex VI
Primary Use Industrial intermediate Pharmaceutical synthesis Agrochemical intermediate Fragrance additive

Data synthesized from

Key Contrasts

  • Structural Features : Compound A (C₇H₅BrO₂) contains a brominated aromatic ring, while Compound C (C₈H₁₄O) is a cyclic ketone. These differences influence solubility and bioactivity .
  • Regulatory Coverage : Compounds A and C, listed in REACH Annex VI, have extensive toxicological data, enabling read-across to this compound despite structural variations .
  • Applications : Functional divergence is evident; Compound B’s agrochemical role contrasts with Compound C’s use in fragrances, highlighting context-dependent comparisons .

Research Findings and Implications

Efficiency of Read-Across Models

RASAR models demonstrate that 1,387 labeled compounds can predict hazards for 33,000 EINECS substances, reducing testing costs by >20-fold . For this compound, this implies reliance on analogs like Compound A (78% similarity) for preliminary risk assessments.

Limitations of Structural Similarity

For instance, Compound C’s lower solubility (-1.98 Log S) compared to this compound’s analogs may affect environmental persistence .

Regulatory and Industry Impact

The approach aligns with ICH Q5E guidelines, which endorse comparability studies for manufacturing changes in biologics, extending principles to small molecules . This framework supports industries in complying with REACH without exhaustive testing .

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